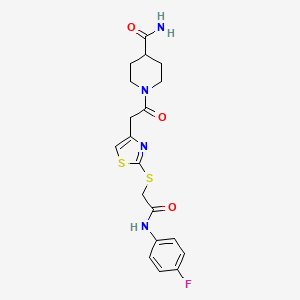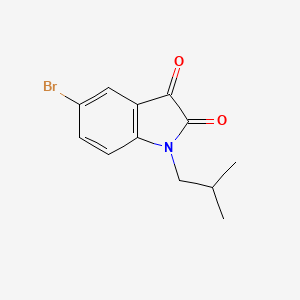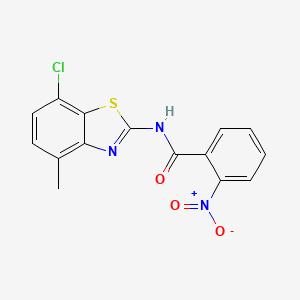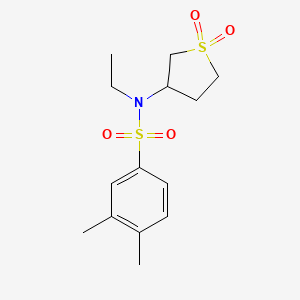
4-(N,N-ジメチルスルファモイル)-N-(2-(3-(ピリジン-2-イル)-1H-ピラゾール-1-イル)エチル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as DMSB, and it has been synthesized using various methods.
作用機序
The mechanism of action of DMSB is not fully understood. However, studies have shown that DMSB inhibits the activity of various enzymes and proteins involved in cellular processes. For example, DMSB has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
DMSB has been found to have various biochemical and physiological effects. Studies have shown that DMSB induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been reported to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases. Additionally, DMSB has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activity of nuclear factor-kappa B.
実験室実験の利点と制限
DMSB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. Additionally, DMSB has been reported to have low toxicity, making it a safe compound to use in lab experiments. However, DMSB has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, the synthesis of DMSB is a complex and time-consuming process, which may limit its use in large-scale experiments.
将来の方向性
Related to DMSB include the development of DMSB-based drugs, investigation of its mechanism of action, and optimization of its synthesis process.
合成法
The synthesis of DMSB is a complex process that involves several steps. One of the most common methods used to synthesize DMSB is through the reaction of 4-aminobenzamide with 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanamine in the presence of N,N-dimethylsulfamide. The reaction is carried out under specific reaction conditions, including temperature, pressure, and time, to obtain the desired product. Other methods, such as the use of different reagents and catalysts, have also been reported for the synthesis of DMSB.
科学的研究の応用
- FGFR(線維芽細胞増殖因子受容体)の標的化: 研究では、細胞増殖、血管新生、組織修復に関与する受容体ファミリーであるFGFRの阻害剤としてのこの化合物の可能性が探られました . FGFR阻害剤は、特に固形腫瘍の治療において、がん治療における役割について調査されています。
- 設計と合成: 科学者たちは、FGFRに対するその効力と選択性を高めるために、この化合物の誘導体を設計および合成しました . これらの誘導体は、さらなる薬物開発のための有望な候補となる可能性があります。
- 抗結核剤: この化合物の構造は、潜在的な抗結核活性を示唆しています。 研究者たちは、結核の原因となる菌であるMycobacterium tuberculosisに対する薬剤として、その誘導体を調査してきました . その有効性と安全性を検証するために、さらなる研究が必要です。
抗がん研究
結核(TB)治療
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)16-8-6-15(7-9-16)19(25)21-12-14-24-13-10-18(22-24)17-5-3-4-11-20-17/h3-11,13H,12,14H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHFBGLBNQCLLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(Benzo[d]thiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile](/img/structure/B2381694.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381697.png)
![8-bromo-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2381698.png)

